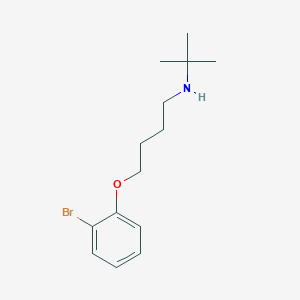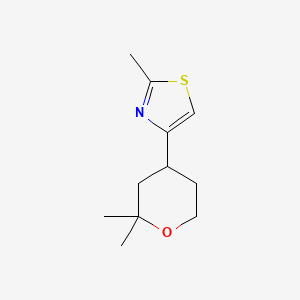![molecular formula C22H23NO8 B4898691 dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, also known as TMAI, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry. TMAI is a derivative of isophthalic acid and contains a trimethoxyphenylacryloyl group, which is known to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, and to inhibit the growth of cancer cells. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has also been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate. One area of interest is the development of new drugs based on dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate that have improved solubility and reduced toxicity. Another area of interest is the study of the mechanism of action of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate in human clinical trials.
Métodos De Síntesis
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with trimethoxyphenylacrylic acid and dimethylamine in the presence of a catalyst. Another method involves the reaction of isophthalic acid with trimethoxyphenylacetic acid and dimethylamine in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
dimethyl 5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO8/c1-27-17-8-13(9-18(28-2)20(17)29-3)6-7-19(24)23-16-11-14(21(25)30-4)10-15(12-16)22(26)31-5/h6-12H,1-5H3,(H,23,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQSRYYTCBAKB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-{[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)
amino]benzoic acid](/img/structure/B4898629.png)

![11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898643.png)
![2-butyl-5-[(4-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B4898655.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![1-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B4898673.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4898697.png)

![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4898699.png)